molecular formula C11H12N2O5 B1296460 Ethyl 2-[(4-nitrobenzoyl)amino]acetate CAS No. 7512-77-8

Ethyl 2-[(4-nitrobenzoyl)amino]acetate

Cat. No. B1296460
CAS RN: 7512-77-8
M. Wt: 252.22 g/mol
InChI Key: FGQTXDKZTAZFRS-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-nitrobenzoyl)amino]acetate is a biochemical used for proteomics research . It has a molecular formula of C11H12N2O5 and a molecular weight of 252.22 .


Synthesis Analysis

The synthesis of Ethyl 2-[(4-nitrobenzoyl)amino]acetate can be achieved from Ethyl N-(diphenylmethylene)glycinate and 4-Nitrobenzoyl chloride .


Molecular Structure Analysis

The molecular structure of Ethyl 2-[(4-nitrobenzoyl)amino]acetate is represented by the formula C11H12N2O5 . More detailed structural analysis may require advanced spectroscopic techniques.

Scientific Research Applications

Chemical Structure and Properties

  • Crystallization and Molecular Structure : A study focusing on similar compounds with nitrobenzoyl groups, like 4‐Heptamethyleneimino‐7‐nitrobenzo‐2‐oxa‐1,3‐diazole, provides insights into the crystallization behaviors and molecular structures of such compounds. This particular compound crystallized from ethyl acetate, suggesting that Ethyl 2-[(4-nitrobenzoyl)amino]acetate may have similar crystallization properties (Saha & Samanta, 1999).

Synthesis and Chemical Reactions

  • Synthesis Methods : Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate was synthesized through aza-alkylation/intramolecular Michael cascade reaction, illustrating a potential method for synthesizing related compounds (Choi & Kim, 2017).
  • Bioactivity of Derivatives : Research on ethyl 1-acylindole-3-acetates, which are structurally related, indicated varied biological activities in plant systems, hinting at potential applications of Ethyl 2-[(4-nitrobenzoyl)amino]acetate in bioactive studies (Ritzert, Sell, & Bukovac, 1965).

Solubility and Compound Interactions

  • Solubility Studies : Understanding the solubility of related compounds like 2-Amino-3-methylbenzoic acid in various solvents can provide insights into the solubility characteristics of Ethyl 2-[(4-nitrobenzoyl)amino]acetate, important for its application in various mediums (Zhu et al., 2019).

Potential Applications in Advanced Materials

  • Nonlinear Optical Properties : Research on similar compounds, such as symmetrically substituted stilbenes, shows potential applications in nonlinear optics, suggesting that Ethyl 2-[(4-nitrobenzoyl)amino]acetate could be explored for similar uses (Yan, 2003).

Energetic Material Synthesis

  • Synthesis of Energetic Salts : Studies on energetic salts based on nitroiminotetrazole-containing acetic acid, synthesizing compounds from ethyl aminoacetate, highlight possible applications in energetic materials (Joo et al., 2012).

Safety and Hazards

Ethyl 2-[(4-nitrobenzoyl)amino]acetate is intended for research use only and is not intended for diagnostic or therapeutic use . Detailed safety data sheets should be consulted for handling and potential hazards.

properties

IUPAC Name

ethyl 2-[(4-nitrobenzoyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O5/c1-2-18-10(14)7-12-11(15)8-3-5-9(6-4-8)13(16)17/h3-6H,2,7H2,1H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGQTXDKZTAZFRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50323034
Record name Ethyl N-(4-nitrobenzoyl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50323034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[(4-nitrobenzoyl)amino]acetate

CAS RN

7512-77-8
Record name 7512-77-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402848
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl N-(4-nitrobenzoyl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50323034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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